AzddDAPR (alpha)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AzddDAPR (alpha) can be synthesized through a series of chemical reactions involving the modification of purine nucleosides.
Industrial Production Methods
While specific industrial production methods for AzddDAPR (alpha) are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. This includes the use of protective groups, selective deprotection, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
AzddDAPR (alpha) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azido group to form amines or other derivatives.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions
Major Products
The major products formed from these reactions include various derivatives of AzddDAPR (alpha) with modified functional groups, which can have different biological activities .
Scientific Research Applications
AzddDAPR (alpha) has been extensively studied for its antiviral properties. It has shown potent activity against HIV by inhibiting the replication of the virus. The compound is also a potent inhibitor of adenosine deaminase, which enhances its antiviral effects .
In addition to its antiviral applications, AzddDAPR (alpha) has been investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid metabolism. It has also been studied for its potential use in gene therapy and as a tool in molecular biology research .
Mechanism of Action
AzddDAPR (alpha) exerts its effects by incorporating into viral DNA during replication, leading to chain termination. This prevents the virus from replicating and spreading. The compound targets the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses .
The inhibition of adenosine deaminase by AzddDAPR (alpha) also contributes to its antiviral activity by preventing the deamination of antiviral nucleosides, thereby enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
ddDAPR (2’,3’-dideoxyriboside of 2,6-diaminopurine): Similar in structure but lacks the azido group.
ddeDAPR (2’,3’-didehydro-2’,3’-dideoxyriboside of 2,6-diaminopurine): Contains a double bond in the ribose ring.
AzddGuo (3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside of guanine): Similar structure with guanine as the base
Uniqueness
AzddDAPR (alpha) is unique due to its azido group, which enhances its antiviral activity by increasing its ability to inhibit viral replication.
Conclusion
AzddDAPR (alpha) is a promising compound with significant potential in antiviral therapy and other scientific research applications. Its unique structure and mechanism of action make it a valuable tool in the fight against viral infections and other diseases.
Properties
CAS No. |
121231-92-3 |
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Molecular Formula |
C10H13N9O2 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
[(2S,3S,5S)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6-/m0/s1 |
InChI Key |
BFTAFRDMRHNFKO-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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